(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H17BrN2O4S and its molecular weight is 485.35. The purity is usually 95%.
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Biological Activity
(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and other pharmacological effects supported by recent research findings.
1. Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are a class of compounds known for their broad spectrum of biological activities including anticancer, antibacterial, antifungal, and antiviral properties. The presence of various substituents in the thiazolo and pyrimidine rings influences their biological efficacy. Recent studies have highlighted their potential as acetylcholinesterase inhibitors and modulators of NMDA receptors, which are crucial in neurological pathways.
2. Antitumor Activity
Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound showed potent activity against the M-HeLa cervical adenocarcinoma cell line with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib. This indicates a promising therapeutic index for potential anticancer applications .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
3. Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-a]pyrimidines have been extensively studied. The compound demonstrated moderate to strong activity against various bacterial strains:
- Antibacterial Screening : In vitro tests revealed that the compound exhibited effective antibacterial activity comparable to standard antibiotics .
Table 2: Antibacterial Activity Against Standard Strains
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-... | Staphylococcus aureus | 15 | |
Thiazolo[3,2-a]pyrimidine derivative 5 | Escherichia coli | 12 |
4. Other Biological Activities
Apart from antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines exhibit other pharmacological properties:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its potential role in oxidative stress-related conditions .
5. Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new thiazolo[3,2-a]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. Notably, specific substitutions enhanced both cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the thiazole and pyrimidine rings can significantly impact biological activity. For example, bromination at the phenolic position was found to enhance antitumor efficacy .
Properties
IUPAC Name |
methyl (2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c1-12-18(21(28)29-2)19(13-6-4-3-5-7-13)25-20(27)17(30-22(25)24-12)11-14-10-15(23)8-9-16(14)26/h3-11,19,26H,1-2H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSUXRWYOUKWHF-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.